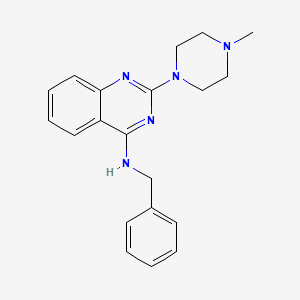

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

Description

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine is a quinazoline derivative characterized by a 4-methylpiperazine substituent at position 2 and a benzyl group at position 4 of the quinazoline core. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, kinase inhibitory, and anticancer effects. The 4-methylpiperazine moiety enhances solubility and modulates receptor interactions, while the benzyl group contributes to lipophilicity and steric bulk, influencing bioavailability and target engagement .

Properties

Molecular Formula |

C20H23N5 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine |

InChI |

InChI=1S/C20H23N5/c1-24-11-13-25(14-12-24)20-22-18-10-6-5-9-17(18)19(23-20)21-15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22,23) |

InChI Key |

HXNBYFYLVCCHIP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline backbone, which is crucial for its biological activity. The molecular formula is CHN, with a molecular weight of approximately 335.42 g/mol. The compound includes a benzyl group and a piperazine moiety, which are known to enhance pharmacological properties by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis agent. Additionally, other quinazoline derivatives have demonstrated activity against various bacterial strains, including multi-drug resistant strains of Acinetobacter baumannii .

Antiviral Activity

In addition to antibacterial and anticancer activities, quinazoline derivatives have shown antiviral effects. For example, compounds similar to this compound have been identified as effective inhibitors of viral replication in various studies . The mechanism often involves binding to viral polymerases or other critical proteins necessary for viral replication.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the piperazine ring enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine moiety | Increases solubility and receptor binding affinity |

| Benzyl group | Enhances lipophilicity and cellular uptake |

| Quinazoline core | Essential for interaction with biological targets |

Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Piperazine Moiety : This step may involve nucleophilic substitution reactions where the piperazine derivative is introduced.

- Benzylation : The final step generally involves the alkylation of the nitrogen atom in the quinazoline ring with a benzyl halide.

These synthetic pathways allow for modifications that can enhance biological activity or specificity against particular targets.

Case Studies and Research Findings

Several studies have explored the efficacy of quinazoline derivatives against various pathogens:

- Anti-Tuberculosis Studies : A study indicated that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents.

- Anticancer Research : Investigations into quinazoline compounds showed promising results in inhibiting cancer cell lines through mechanisms involving EGFR inhibition .

- Antiviral Efficacy : Compounds structurally similar to N-benzyl derivatives demonstrated significant antiviral activity against bovine viral diarrhea virus (BVDV), suggesting potential applications in treating viral infections .

Scientific Research Applications

Anticancer Activity

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine is part of a broader class of quinazoline derivatives, which have been extensively studied for their anticancer properties. Research indicates that modifications of quinazoline structures can lead to compounds with significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly in hepatocellular carcinoma models .

Antiviral Properties

The compound has also been investigated for its antiviral potential, especially against SARS-CoV-2. Quinazoline derivatives have been identified as non-covalent inhibitors of the main protease (Mpro) of SARS-CoV-2. In a study, structural optimizations led to the discovery of potent inhibitors based on the quinazoline scaffold, suggesting that this compound could be a candidate for further antiviral development .

Synthetic Methodologies

The synthesis of this compound and its analogs involves various organic chemistry techniques. Traditional methods include nucleophilic substitution and cyclocondensation reactions, while modern approaches may utilize microwave-assisted synthesis for efficiency and yield optimization . The ability to modify the quinazoline core allows for the exploration of structure–activity relationships (SAR), enhancing the pharmacological profiles of these compounds.

Structure–Activity Relationship Studies

SAR studies are critical for understanding how modifications to the quinazoline structure impact biological activity. For instance, altering substituents at specific positions on the quinazoline ring can significantly influence potency against cancer cells or viruses. Recent research emphasizes the importance of functional groups in determining the efficacy and selectivity of these compounds .

Case Studies and Findings

Several studies have documented the efficacy of quinazoline derivatives:

Comparison with Similar Compounds

Anti-Inflammatory Analogs

- 6-Chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine

This analog replaces the benzyl group with a thiophen-2-ylmethyl substituent. In carrageenin-induced paw edema models, it demonstrated significant anti-inflammatory activity, attributed to histamine and serotonin pathway modulation. However, the benzyl analog (18a) showed superior efficacy in reducing body weight loss in colitis models, suggesting that the benzyl group may enhance metabolic stability or tissue penetration .

Key Data:

| Compound | Ulcer Score (Colitis Model) | Body Weight Loss Reduction |

|---|---|---|

| 18a (Benzyl analog) | 1–2 (moderate) | Significant |

| Thiophen-2-ylmethyl analog | Not reported | Less pronounced |

Kinase Inhibitors

- AZD0530 (N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine)

AZD0530 incorporates a 4-methylpiperazine-linked ethoxy group and a benzodioxol substituent. It acts as a dual c-Src/Abl kinase inhibitor with oral bioavailability, highlighting the role of extended substituents (e.g., ethoxy and tetrahydro-pyran groups) in enhancing kinase selectivity and pharmacokinetics. In contrast, the simpler benzyl substituent in the target compound may limit kinase affinity but improve anti-inflammatory activity .

- Bosutinib A tyrosine kinase inhibitor featuring a 4-methylpiperazine-propoxy chain on a quinoline core. Unlike quinazolines, quinoline-based structures like Bosutinib exhibit distinct binding modes to kinase domains, underscoring the importance of core heterocycle selection in target specificity .

Structural Modifications of the Piperazine Ring

Substituent Linkage Variations

- SH-340 (N-(3-Chloro-4-fluorophenyl)-7-((4-methylpiperazin-1-yl)methyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine) Here, the 4-methylpiperazine is connected via a methylene group to a dihydrodioxino-quinazoline core. This design enhances keratinocyte differentiation and skin barrier function, illustrating how linker chemistry (e.g., methylene vs. direct attachment) can redirect biological activity toward dermatological applications .

Role of N-Substituents

- N-Cyclohexyl-6,7-dimethoxyquinazolin-4-amine

Lacking the 4-methylpiperazine group, this compound exhibits reduced binding affinity for targets requiring piperazine interactions. The cyclohexyl group’s bulkiness may hinder membrane permeability, emphasizing the dual role of the 4-methylpiperazine in both solubility and target engagement .

Structure-Activity Relationship (SAR) Insights

- Quinazoline Core : Essential for scaffold integrity; modifications here (e.g., chloro, methoxy) influence electronic properties and steric hindrance.

- 4-Methylpiperazine : Enhances solubility and participates in hydrogen bonding or cation-π interactions with targets.

- N-Substituents : Benzyl groups balance lipophilicity and steric effects, while heteroaromatic (e.g., thiophene) or extended (e.g., ethoxy) substituents tailor activity toward specific pathways.

Preparation Methods

Synthesis of 2,4-Dichloroquinazoline

Quinazolin-4(3H)-one undergoes chlorination using POCl₃ under reflux (100–105°C) for 5–6 hours, yielding 2,4-dichloroquinazoline with a 62.5% yield. The reaction mechanism involves activation of the carbonyl oxygen by POCl₃, followed by displacement with chloride ions.

Substitution at Position 4 with Benzylamine

The 4-chloro group is selectively replaced by benzylamine under mild conditions. A mixture of 2,4-dichloroquinazoline, benzylamine (1.2 equivalents), and triethylamine (TEA) in tetrahydrofuran (THF) is stirred overnight at room temperature, affording 4-benzylamino-2-chloroquinazoline. This selectivity arises from the higher electrophilicity of the 4-position due to resonance stabilization of the intermediate.

Substitution at Position 2 with 4-Methylpiperazine

The 2-chloro substituent is subsequently displaced by 4-methylpiperazine. Heating 4-benzylamino-2-chloroquinazoline with excess 4-methylpiperazine (4 equivalents) in 1,4-dioxane at 120°C for 48 hours in a high-pressure reactor yields the target compound. The prolonged reaction time ensures complete conversion, with purification via flash chromatography (dichloromethane/methanol) achieving >95% purity.

Key Advantages :

Microwave-Assisted Amination

Microwave irradiation significantly accelerates the amination step, reducing reaction times from hours to minutes. In a patented protocol, 2-chloro-N-benzylquinazolin-4-amine is reacted with 4-methylpiperazine in N-methyl-2-pyrrolidone (NMP) under microwave irradiation (150°C, 10 minutes). The crude product is purified via column chromatography (10–100% ethyl acetate/petroleum ether), yielding 32% of the target compound.

Optimization Insights :

-

Solvent choice (NMP) enhances microwave absorption and reaction efficiency.

-

Excess amine (3 equivalents) drives the reaction to completion.

Transition Metal-Catalyzed Coupling Approaches

While less common, copper-catalyzed methods offer an alternative pathway. A Cu(OAc)₂-mediated coupling between 2-isocyanobenzoates and amines has been reported for synthesizing 3-substituted quinazolinones. Adapting this protocol, ethyl 2-isocyanobenzoate could react with benzylamine and 4-methylpiperazine under microwave irradiation (150°C, 20 minutes) in the presence of Cu(OAc)₂·H₂O (5 mol%) and Et₃N. However, this method remains speculative for the target compound and requires validation.

Critical Considerations in Synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine and its analogs?

- Methodological Answer : The compound is typically synthesized via multi-step protocols starting from anthranilic acid derivatives. Key steps include nucleophilic substitution at the quinazoline C-2 position with 4-methylpiperazine, followed by N-benzylation. For example, intermediate 27 in was prepared using sequential coupling reactions (Procedures A and B) under inert conditions, yielding a 23% final product after HPLC purification . Optimization often involves adjusting reaction time, temperature, and stoichiometry of reagents like BBr₃ for demethylation (e.g., compound 28 synthesis) .

Q. How is structural characterization of this compound validated in academic research?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ 7.90 ppm for aromatic protons in compound 27) .

- Mass Spectrometry : MALDI-TOF or HRMS (e.g., HRMS for compound 30: m/z 590.3832 [M+H]⁺, confirming molecular formula) .

- Chromatography : Reverse-phase HPLC to assess purity (>95% for most derivatives) .

Advanced Research Questions

Q. What strategies are employed to optimize synthetic yield and purity of quinazoline derivatives?

- Methodological Answer : Key strategies include:

- Purification : Reverse-phase column chromatography (e.g., ACN/H₂O gradient) and recrystallization to isolate high-purity solids .

- Reaction Optimization : Use of coupling agents (e.g., Buchwald-Hartwig amination for C-N bond formation) and catalytic systems to enhance efficiency .

- Demethylation : Controlled use of BBr₃ in DCM for regioselective deprotection, monitored via MALDI-TOF to avoid over-reaction .

Q. How does molecular docking guide the design of quinazoline-based enzyme inhibitors?

- Methodological Answer : Docking studies (e.g., with HDAC8 or c-Src kinases) identify critical binding interactions:

- Hydrogen Bonding : Quinazoline N-1 and C-4 amine groups with catalytic residues .

- Hydrophobic Interactions : Benzyl and piperazine substituents occupying hydrophobic pockets (e.g., c-Src ATP-binding site) .

- Validation : Correlation between docking scores (e.g., Glide SP scores) and in vitro IC₅₀ values ensures predictive accuracy .

Q. What in vitro models are used to evaluate the biological activity of this compound?

- Methodological Answer : Common assays include:

- Enzyme Inhibition : AChE/BChE inhibition (e.g., IC₅₀ = 5.5 µM for related pyrimidine analogs) using Ellman’s method .

- Receptor Binding : Radioligand displacement assays (e.g., H₄R binding with Ki < 10 nM for inverse agonists) .

- Cytotoxicity : MTT assays on cancer cell lines to assess anti-proliferative effects .

Q. What structure-activity relationship (SAR) insights drive modifications of the quinazoline core?

- Methodological Answer : SAR studies reveal:

- C-2 Substitution : 4-Methylpiperazine enhances solubility and kinase selectivity vs. 1,4-diazepane analogs .

- N-Benzyl Group : Hydrophobic substituents improve membrane permeability (e.g., logP optimization) .

- C-4 Amine : Secondary amines (e.g., cyclohexylethyl) improve hCA I/II inhibition compared to primary amines .

Q. How do pharmacokinetic properties influence in vivo efficacy studies?

- Methodological Answer : Key parameters include:

- Oral Bioavailability : High %F (>60% for AZD0530) due to balanced logD (~2.5) and low P-gp efflux .

- Half-Life : Extended t₁/₂ (e.g., 40 hr for AZD0530) supports once-daily dosing in xenograft models .

- Metabolic Stability : Microsomal assays (e.g., rat/human liver microsomes) guide lead optimization to reduce CYP3A4-mediated clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.